Thioamobarbital

Description

Historical Context of Barbiturate (B1230296) Research in Neuropharmacology

The journey of barbiturates in neuropharmacology began in the 19th century, setting the stage for the development of compounds like Thioamobarbital. In 1864, Adolf von Baeyer synthesized barbituric acid, the parent compound of all barbiturates, though it lacked sedative properties itself. The therapeutic potential was unlocked in 1903 when Emil Fischer and Joseph von Mering synthesized and discovered the hypnotic effects of 5,5-diethyl-barbituric acid, later named barbital. nih.gov

This discovery prompted extensive research, leading to the synthesis of over 2,500 barbiturate derivatives throughout the 20th century. wikipedia.org In 1912, phenobarbital (B1680315) was introduced and was found to have potent anticonvulsant properties, revolutionizing the treatment of epilepsy. nih.gov Researchers systematically modified the structure of barbituric acid, particularly at the C5 position, to produce compounds with varying durations of action, from long-acting sedatives to ultra-short-acting anesthetics. nih.govnih.gov

A significant development was the introduction of thiobarbiturates, such as thiopental (B1682321), in the 1930s. nih.govmhmedical.com These compounds, characterized by the substitution of the oxygen atom at the C2 position with a sulfur atom, were found to be more lipid-soluble than their oxybarbiturate counterparts, resulting in a more rapid onset and shorter duration of action. mhmedical.com This property made them particularly suitable for intravenous anesthesia. nih.gov this compound emerged from this era of chemical exploration as the sulfur analog of the intermediate-acting barbiturate, amobarbital. wikipedia.org

Academic Significance and Contemporary Research Scope of this compound

In the contemporary research landscape, the academic significance of this compound is primarily concentrated in the fields of analytical chemistry and toxicology. As a controlled substance, its detection and differentiation from other structurally similar barbiturates are crucial for forensic analysis. un.orgfao.org Research in this area focuses on developing and refining analytical techniques to accurately identify this compound in various samples.

Detailed research findings have been published on the use of chromatographic and spectrometric methods for this purpose. A study involving thin-layer chromatography and mass spectrometry of various barbiturates included this compound, highlighting its specific mass spectrum which is essential for its unambiguous identification in toxicological screenings. researchgate.net The development of such analytical methods is vital, as the presence of a specific barbiturate can have significant legal and medical implications. cdc.govcdc.gov

While its direct neuropharmacological properties are not as widely investigated as those of amobarbital or thiopental, its existence as a potential metabolite or a substance of misuse necessitates its inclusion in comprehensive analytical protocols. nih.govmdpi.com Therefore, the contemporary research scope for this compound is less about exploring new therapeutic applications and more about its role as an analytical standard and a target analyte in forensic and toxicological science. Its primary academic value lies in the challenge it presents for specific and sensitive detection.

Chemical Identity of this compound

| Identifier | Value |

|---|---|

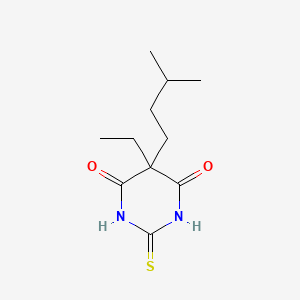

| IUPAC Name | 5-ethyl-5-(3-methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

| CAS Number | 4388-79-8 |

| Molecular Formula | C₁₁H₁₈N₂O₂S |

| Molecular Weight | 242.34 g/mol |

| Synonyms | Thioamytal, Thioethamyl |

Structure

3D Structure

Properties

CAS No. |

4388-79-8 |

|---|---|

Molecular Formula |

C11H18N2O2S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

5-ethyl-5-(3-methylbutyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C11H18N2O2S/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) |

InChI Key |

NGXZRVUMBBHGBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=S)NC1=O)CCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thioamobarbital

Established Synthetic Pathways for Thioamobarbital

The traditional and most established method for the synthesis of this compound, and thiobarbiturates in general, is through a condensation reaction. This reaction involves the condensation of a disubstituted malonic ester with thiourea (B124793) in the presence of a strong base.

The key precursors for the synthesis of this compound are:

Diethyl ethyl(isoamyl)malonate: This is the disubstituted malonic ester that provides the ethyl and isoamyl groups at the C5 position of the barbiturate (B1230296) ring. It is prepared by the condensation of α-isoamyl malonate diethyl ester with ethyl bromide in the presence of sodium ethoxide. chemicalbook.com

Thiourea: This reagent provides the thio-functionalized urea (B33335) component of the heterocyclic ring.

The general reaction scheme for the synthesis of this compound is as follows:

Reaction Scheme for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Product | Byproducts |

| Diethyl ethyl(isoamyl)malonate | Thiourea | Sodium Ethoxide | This compound | Ethanol (B145695), Water |

The reaction is typically carried out in an alcoholic solvent, such as ethanol, and heated to reflux to drive the condensation. The sodium ethoxide acts as a catalyst by deprotonating the thiourea, making it a more potent nucleophile to attack the carbonyl carbons of the malonic ester. Subsequent cyclization and dehydration steps lead to the formation of the this compound ring system.

Modern Approaches in this compound Analog Synthesis

While the classical synthesis of thiobarbiturates is effective, modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods. These approaches can be applied to the synthesis of this compound and its analogs.

Atom Economy: The concept of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The classical condensation reaction for this compound synthesis, while effective, has a less than perfect atom economy due to the formation of byproducts such as ethanol and water. The theoretical atom economy for the synthesis of this compound from diethyl ethyl(isoamyl)malonate and thiourea can be calculated as follows:

Molecular Weight of this compound (C11H18N2OS): 242.34 g/mol

Molecular Weight of Diethyl ethyl(isoamyl)malonate (C14H26O4): 258.35 g/mol chemicalbook.com

Molecular Weight of Thiourea (CH4N2S): 76.12 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (242.34 / (258.35 + 76.12)) x 100 ≈ 72.2%

This calculation highlights that a significant portion of the reactant atoms are not incorporated into the final product. Modern synthetic strategies aim to improve this by designing reactions with fewer byproducts.

Green Chemistry Principles: Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org In the context of this compound synthesis, several green chemistry principles can be applied:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. journalajopacs.com This technique has been successfully applied to the synthesis of various 2-thiobarbituric acid derivatives. journalajopacs.com

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Research into the use of more environmentally benign solvents, such as water or solvent-free conditions, is an active area in the synthesis of thiobarbiturates. researchgate.netnih.gov

Catalyst-Free and Additive-Free Reactions: The development of reactions that proceed efficiently without the need for catalysts or additives is a key goal of green chemistry. acs.org

Strategies for Novel this compound Derivative Generation

The generation of novel derivatives of this compound is a key strategy for exploring structure-activity relationships and discovering new compounds with potentially improved properties. The thiobarbiturate scaffold offers several positions for chemical modification:

N1 and N3 Positions: The nitrogen atoms of the pyrimidine (B1678525) ring can be alkylated or acylated to introduce a variety of functional groups. This can be achieved by reacting this compound with alkyl halides or acyl chlorides in the presence of a base. nih.gov

C5 Position: The methylene (B1212753) group at the C5 position can be functionalized, for example, through Knoevenagel condensation with aldehydes or ketones to introduce new substituents. researchgate.netnih.gov

Thione Group (C2): The sulfur atom at the C2 position can be a site for further reactions, although this is less common than modifications at the nitrogen or C5 positions.

The synthesis of a series of novel thio- and seleno-barbituric acid derivatives has been reported, where substituents at the N1, N3, and C5 positions were varied. nih.gov These strategies can be directly applied to this compound to generate a library of new compounds for further investigation.

In-depth Analysis of this compound's Molecular Pharmacology Remains Elusive in Publicly Available Research

Despite extensive investigation into the broader class of barbiturates, specific and detailed scientific data focusing solely on the chemical compound this compound is notably scarce in publicly accessible research literature. While the compound is recognized as a member of the thiobarbiturate subclass, a thorough elucidation of its molecular pharmacology, receptor interaction mechanisms, binding kinetics, and electrophysiological properties, as outlined for a comprehensive scientific review, cannot be constructed from the available information.

The current body of scientific literature provides a robust understanding of the general mechanisms of action for barbiturates. These compounds are well-established as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. This modulation enhances the effect of the principal inhibitory neurotransmitter, GABA, leading to central nervous system depression. However, specific quantitative data and detailed research findings pertaining exclusively to this compound are not readily found.

Attempts to gather specific data on this compound's interaction with GABAergic systems at a molecular level, including in vitro receptor binding studies that would characterize its ligand-receptor interactions through parameters such as affinity (Kd) and inhibition constants (Ki), have not yielded specific results. Similarly, detailed electrophysiological investigations at the cellular level, which would quantify this compound's effect on GABA-evoked currents, are not described in the available scientific literature.

While the general principles of allosteric modulation and the methodologies for studying receptor binding and electrophysiology are well-documented, their specific application and the resulting data for this compound are absent from the public domain. Consequently, the creation of a detailed, data-driven scientific article as per the specified structure is not feasible at this time. Further primary research would be required to generate the specific findings needed to populate such an article.

Molecular Pharmacology and Receptor Interaction Mechanisms of Thioamobarbital

Electrophysiological Investigations of Thioamobarbital at Cellular Level

Modulation of Ion Channel Gating and Conductance

The principal mechanism by which this compound modulates the GABA-A receptor is by altering the gating kinetics of its associated chloride channel. Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the duration for which the channel remains open in the presence of GABA. litfl.comwikipedia.org This prolonged opening significantly increases the total influx of chloride ions for each binding event.

At lower, sedative concentrations, this modulatory action is dependent on the presence of GABA. However, at higher concentrations, such as those used for anesthesia, thiobarbiturates like this compound can directly activate the GABA-A receptor channel, causing it to open even in the absence of GABA. vetscraft.comlitfl.com This direct agonistic activity contributes to their profound central nervous system depression. This dual action—enhancing GABA's effect at low doses and directly opening the channel at high doses—is a hallmark of the barbiturate (B1230296) class. mhmedical.com

The result of this prolonged channel opening is a significant increase in transmembrane chloride conductance. veteriankey.commhmedical.comslideshare.net This enhanced conductance is the direct cause of the subsequent cellular responses. Research on related compounds like Thiopental (B1682321) shows a clear dose-dependent potentiation of GABA-activated currents. nih.gov While all barbiturates increase Cl⁻ conductance, thiobarbiturates are noted for their high potency. Studies on various barbiturates show that they increase the decay time constant of GABA-A-ergic inhibitory postsynaptic currents (IPSCs), a direct reflection of prolonged channel gating. nih.gov

| Parameter | Effect of Thiobarbiturates (e.g., Thiopental) | Consequence |

| GABA-A Receptor Binding | Binds to an allosteric site on the receptor complex, likely involving β subunits. mhmedical.comukzn.ac.za | Enhances the effect of GABA. |

| Channel Gating | Increases the mean open duration of the Cl⁻ channel. litfl.comwikipedia.org | Prolongs inhibitory postsynaptic currents (IPSCs). |

| Ion Conductance | Markedly increases Cl⁻ conductance across the neuronal membrane. vetscraft.comslideshare.net | Facilitates greater influx of negative charge. |

| Direct Activation | At high concentrations, directly gates the Cl⁻ channel without GABA. vetscraft.comlitfl.com | Strong, direct inhibitory action independent of endogenous GABA levels. |

This table summarizes the general effects of thiobarbiturates on GABA-A receptor ion channel properties, which are presumed to be representative of this compound's actions.

Cellular Responses to this compound Exposure

The modulation of ion channel gating and the subsequent increase in chloride conductance by this compound trigger a cascade of cellular events that depress neuronal activity. The primary and most immediate response is the hyperpolarization of the postsynaptic cell membrane. veteriankey.commhmedical.com By increasing the influx of Cl⁻ ions, the intracellular environment becomes more negative, moving the membrane potential further away from the threshold required to initiate an action potential. This stabilization of the resting membrane potential makes the neuron more resistant to excitatory stimuli.

This leads to a general depression of neuronal excitability. The reticular activating system, a region of the brain crucial for maintaining consciousness and arousal, is particularly sensitive to the effects of barbiturates. veteriankey.com The enhanced inhibition within this and other synaptic pathways underlies the sedative and hypnotic effects of this compound.

Further cellular responses include the inhibition of excitatory neurotransmission. At high concentrations, barbiturates have been shown to suppress the action of excitatory neurotransmitters like glutamate (B1630785) by blocking AMPA and kainate receptors. wikipedia.org Some studies also suggest that barbiturates can decrease sodium (Na⁺) and potassium (K⁺) conductance, which would further contribute to membrane stabilization and reduced neuronal firing. litfl.com Additionally, research on thiobarbiturates has identified effects beyond the cell membrane, including an "uncoupling" effect on mitochondrial oxidative phosphorylation, which could interfere with cellular energy metabolism under conditions of high demand. nih.gov

| Cellular Process | Response to Thiobarbiturate Exposure | Overall Outcome |

| Membrane Potential | Hyperpolarization due to increased Cl⁻ influx. mhmedical.com | Increased threshold for neuronal firing. |

| Neuronal Excitability | Significantly decreased. veteriankey.com | Sedation, hypnosis, anesthesia. |

| Synaptic Transmission | Depression of postsynaptic sensitivity and impaired presynaptic neurotransmitter release. litfl.com | Reduced network activity in the CNS. |

| Excitatory Systems | Inhibition of glutamate receptors (AMPA/kainate) at higher concentrations. wikipedia.org | Further depression of CNS activity. |

| Mitochondrial Function | Potential for uncoupling of oxidative phosphorylation. nih.gov | Altered cellular energy metabolism. |

This table outlines the key cellular responses following exposure to thiobarbiturates like this compound, stemming from their interaction with ion channels.

Structure Activity Relationship Sar and in Silico Modeling of Thioamobarbital

Fundamental Principles of Thioamobarbital Structure-Activity Relationships

The biological activity of barbiturates and their thio-analogs like this compound is intrinsically linked to their chemical structure. ashp.orgresearchgate.netmonash.edu The core of this relationship lies in the barbiturate (B1230296) ring and, crucially, the nature of the substituents at the C5 position. ingentaconnect.com For this compound, these are an ethyl group and an isoamyl group.

Key principles of the structure-activity relationship (SAR) for this class of compounds include:

C5 Substituents: The size and branching of the two substituents at the C5 position of the barbiturate ring are paramount for its activity. Generally, increasing the length of these alkyl chains increases potency and lipophilicity. ingentaconnect.com The presence of branched chains, such as the isoamyl group in this compound, can also influence the compound's duration of action.

The Thio-Group: The replacement of the oxygen atom at the C2 position with a sulfur atom, which distinguishes thiobarbiturates like this compound from oxybarbiturates, significantly increases the molecule's lipophilicity. This structural change generally leads to a more rapid onset and shorter duration of action. lew.ro

Hydrogen Bonding Capability: The nitrogen and oxygen (or sulfur) atoms in the heterocyclic ring are crucial for forming hydrogen bonds with the amino acid residues in the binding pocket of the GABA-A receptor. acs.orgutwente.nl These interactions are essential for stabilizing the drug-receptor complex and eliciting a biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org For barbiturates and their derivatives, QSAR studies have been instrumental in predicting properties like anesthetic activity, anticonvulsant effects, and physicochemical parameters. nih.govlew.roechemcom.com

A typical QSAR model for barbiturates takes the form of an equation: Activity = f(molecular descriptors) + error wikipedia.org

These models are developed using statistical methods like multiple linear regression (MLR) to establish a correlation between the biological activity and various calculated molecular descriptors. bas.bgbas.bg While specific QSAR models exclusively for this compound are not prevalent in the literature, studies on analogous barbiturates and thiobarbiturates provide a clear blueprint for how such a model would be constructed. lew.ronih.gov

Key molecular descriptors frequently employed in QSAR studies of barbiturates include:

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic net charges | Describes the molecule's electronic distribution, which is crucial for electrostatic interactions with the receptor. lew.roresearchgate.net |

| Steric/Geometrical | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, determining its fit within the binding pocket. lew.roechemcom.com |

| Hydrophobic | Octanol/water partition coefficient (logP) | Quantifies the lipophilicity, which affects membrane permeability and transport to the target site. nih.govechemcom.com |

| Topological | Wiener index, Randic index | Numerical descriptors of molecular branching and connectivity, which can correlate with activity. bas.bg |

A study on the anesthetic activity of barbiturates and thiobarbiturates found that electronic and geometrical parameters were significant predictors of activity, while hydrophilicity had less influence in their specific model. lew.ro Another QSAR study focusing on the physicochemical properties of barbiturates demonstrated that topological indices could effectively predict polarizability, molar refractivity, and the octanol/water partition coefficient. bas.bg These studies underscore the power of QSAR to distill complex structure-activity relationships into predictive mathematical models. researchgate.netnih.gov

Molecular Docking Studies of this compound and Its Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as the GABA-A receptor) to form a stable complex. biorxiv.orgmdpi.comresearchgate.net This method is invaluable for understanding the molecular basis of drug action.

The primary target for this compound is the GABA-A receptor, a ligand-gated ion channel in the central nervous system. mdpi.comwikipedia.org Docking simulations place the this compound molecule into the putative binding site on the GABA-A receptor. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable and likely conformation of the ligand-receptor complex. longdom.org

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the GABA-A receptor (often from protein databases like PDB) and the this compound molecule. longdom.org

Defining the Binding Site: Identifying the specific cavity on the receptor where barbiturates are known to bind. This site is typically located in the transmembrane domain of the receptor. mdpi.comfrontiersin.org

Docking Algorithm: Using software like AutoDock Vina, the algorithm systematically explores different orientations and conformations of this compound within the binding site. longdom.orgcerradopub.com.br

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable binding interaction. nih.gov

Studies on related barbiturates have successfully used this approach to predict binding affinities and identify the most probable interactions. biorxiv.orgnih.gov For instance, a docking study of various FDA-approved drugs against a barbiturate binding site on a homologous protein identified potential competitive inhibitors based on their predicted binding energies. longdom.org

Once a stable docked pose is achieved, the interactions between this compound and the amino acid residues of the GABA-A receptor binding site can be analyzed in detail. This provides a structural hypothesis for the compound's mechanism of action.

Key interactions for barbiturates within the GABA-A receptor binding site often involve:

| Interaction Type | Interacting Groups (this compound) | Interacting Residues (GABA-A Receptor) |

| Hydrogen Bonds | N-H groups, C=O group | Polar or charged residues (e.g., Threonine, Serine, Tyrosine) |

| Hydrophobic Interactions | Ethyl and isoamyl side chains | Nonpolar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| Van der Waals Forces | Entire molecule | Multiple residues within the binding pocket |

This table represents typical interactions observed for barbiturates at the GABA-A receptor; specific residues may vary depending on the receptor subtype and the precise binding location.

Molecular docking studies on barbiturate analogs have shown that hydrogen bonds play a critical role in anchoring the ligand to the receptor, while hydrophobic interactions involving the C5 substituents are crucial for potency and specificity. nih.gov Visualizing these interactions helps to rationalize the observed structure-activity relationships and can guide the design of new analogs with improved properties. mdpi.com

Molecular Dynamics Simulations of this compound Systems

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govdovepress.com This allows for the study of the conformational flexibility of the this compound-receptor complex and the stability of the interactions predicted by docking. mdpi.com

An MD simulation begins with the docked complex of this compound and the GABA-A receptor and calculates the forces between atoms and their subsequent motions over a set period, typically nanoseconds. mdpi.com This process generates a trajectory of the complex's dynamic behavior.

Analysis of the MD trajectory can reveal:

Stability of the Complex: By monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over time, researchers can assess whether the complex remains stable or if the ligand dissociates. A stable complex is indicated by a plateau in the RMSD value. dovepress.commdpi.com

Flexibility of the Binding Site: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the binding pocket are rigid and which are flexible upon ligand binding. dovepress.com

Persistence of Interactions: MD simulations can confirm whether the key hydrogen bonds and hydrophobic contacts identified in docking studies are maintained throughout the simulation, providing stronger evidence for their importance. researchgate.net

Conformational Changes: The simulation can show how the binding of this compound might induce subtle conformational changes in the GABA-A receptor, which is essential for its function as an allosteric modulator. nih.gov

Biotransformation and Metabolic Pathways of Thioamobarbital

Enzymatic Biotransformation Pathways of Thioamobarbital

The enzymatic transformation of thiobarbiturates like this compound involves initial modifications (Phase I) followed by conjugation reactions (Phase II) to produce more polar, excretable metabolites. nih.govslideshare.net

Phase I reactions introduce or expose functional groups on the this compound molecule, making it a suitable substrate for Phase II reactions. sigmaaldrich.comslideshare.net The most common Phase I reactions for barbiturates and thiobarbiturates are oxidation, reduction, and hydrolysis. philadelphia.edu.jonottingham.ac.uk

Oxidation: This is a major pathway for thiobarbiturates. litfl.com For the related compound thiopental (B1682321), oxidation of the terminal methyl group on the side chain to a carboxylic acid has been identified as a significant metabolic step. lookchem.com This type of reaction, catalyzed by microsomal enzymes, increases the polarity of the molecule. sigmaaldrich.com Another critical oxidative pathway for thiobarbiturates is desulfuration, where the sulfur atom at the C2 position is replaced by an oxygen atom. For instance, thiopental is metabolized to its active metabolite, pentobarbital, through this process. litfl.comnih.gov

Reduction and Hydrolysis: While oxidation is the predominant Phase I pathway for many drugs, reduction and hydrolysis reactions can also occur. philadelphia.edu.jo However, for thiobarbiturates, these pathways are generally considered minor compared to oxidation.

Following Phase I metabolism, the modified this compound molecule can undergo Phase II conjugation reactions. These synthetic reactions involve the attachment of endogenous polar molecules to the drug, further increasing its water solubility and facilitating its elimination. researchgate.net

Glucuronidation: This is one of the most common Phase II reactions, where glucuronic acid is attached to hydroxyl or carboxyl groups introduced during Phase I. uomus.edu.iqslideshare.net The resulting glucuronide conjugates are highly water-soluble and readily excreted in the urine.

Sulfation: In this pathway, a sulfonate group is added to the molecule, a process that also significantly increases polarity. slideshare.netslideshare.net Sulfation and glucuronidation are often competing pathways in drug metabolism. slideshare.net

Identification and Characterization of Involved Biotransformation Enzymes

The biotransformation of this compound is mediated by a variety of enzymes, with the Cytochrome P450 superfamily playing a central role in Phase I metabolism.

The Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located primarily in the liver, are crucial for the oxidative metabolism of a vast number of drugs, including thiobarbiturates. mdpi.comnih.govmdpi.com These enzymes are responsible for catalyzing the oxidation reactions that are central to the Phase I metabolism of these compounds. researchgate.net Studies on the related thiobarbiturate, thiotepa, have shown that CYP3A4 and CYP2B6 are the major isozymes involved in its metabolism. nih.gov While the specific CYP isozymes responsible for this compound metabolism have not been definitively identified, it is highly probable that members of the CYP2C, CYP2B, and CYP3A subfamilies are involved, given their role in the metabolism of other barbiturates.

While CYP enzymes are the primary drivers of Phase I metabolism, other non-CYP enzymes can also contribute to the biotransformation of drugs. nih.govnih.gov These can include flavin-containing monooxygenases (FMOs), alcohol dehydrogenases, and aldehyde dehydrogenases. researchgate.net For thiobarbiturates, the potential for non-CYP mediated pathways exists, particularly in extrahepatic tissues, although their contribution is generally considered to be less significant than that of the hepatic CYP system.

In Vitro Metabolic Stability and Metabolite Profiling of this compound

In vitro metabolic stability assays are essential tools in drug discovery to predict how a compound will be metabolized in the body. researchgate.netxenotech.comresearcher.life These assays typically use liver microsomes, hepatocytes, or S9 fractions, which contain the necessary metabolic enzymes. creative-biolabs.com By measuring the rate of disappearance of the parent drug over time, its metabolic stability and intrinsic clearance can be determined. researchgate.net

Table 1: Key Biotransformation Reactions and Enzymes in Thiobarbiturate Metabolism

| Metabolic Phase | Reaction Type | Description | Key Enzymes | Example from Related Compounds |

| Phase I | Oxidation (Hydroxylation) | Addition of a hydroxyl (-OH) group to the side chain. | Cytochrome P450 (CYP) enzymes | Oxidation of thiopental's terminal methyl group to a carboxylic acid. lookchem.com |

| Phase I | Oxidation (Desulfuration) | Replacement of the sulfur atom with an oxygen atom. | Cytochrome P450 (CYP) enzymes | Conversion of thiopental to pentobarbital. litfl.comnih.gov |

| Phase II | Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Formation of glucuronide conjugates of hydroxylated metabolites. uomus.edu.iq |

| Phase II | Sulfation | Conjugation with a sulfonate group. | Sulfotransferases (SULTs) | Formation of sulfate (B86663) conjugates. slideshare.net |

Comparative Biotransformation Studies in Preclinical Animal Models

The biotransformation of this compound, a thiobarbiturate, is presumed to follow the general metabolic pathways established for other compounds in this class, primarily involving hepatic microsomal enzymes. However, direct comparative studies detailing the metabolic fate of this compound across various preclinical animal models are not extensively available in the public domain. Insights into its likely biotransformation can be gleaned from research on structurally related thiobarbiturates, such as Thiopental and Thiamylal. These studies underscore the importance of selecting appropriate animal models in preclinical development by revealing significant species-dependent variations in both the rate and the pathways of metabolism.

A general overview of metabolic pathways for related thiobarbiturates in different animal species is presented below, which may serve as a predictive framework for this compound.

| Compound | Animal Model | Major Metabolic Pathway(s) | Key Metabolites |

|---|---|---|---|

| Thiopental | Dog | Side-chain Oxidation | 5-ethyl-5-(3-hydroxy-1-methylbutyl) thiobarbituric acid |

| Thiopental | Rat | Side-chain Oxidation, Desulfuration | 5-ethyl-5-(1-methyl-3-carboxypropyl) thiobarbituric acid, Pentobarbital |

| Thiopental | Rabbit | Side-chain Oxidation | Not specified in detail in available literature |

| Thiopental | Sheep | Side-chain Oxidation | 5-ethyl-5-(1-methyl-3-carboxypropyl) thiobarbituric acid |

| Thiamylal | Rat (in vitro) | Enantioselective Metabolism (CYP2C9 mediated) | Metabolites of R(+)- and S(-)-enantiomers |

Species-Specific Metabolic Pathway Variations

Significant qualitative and quantitative differences in the metabolic profiles of xenobiotics across various animal species are a well-documented phenomenon in pharmacology and toxicology. nih.govnih.gov These variations are often attributable to differences in the expression and activity of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netrug.nl

For thiobarbiturates, species-specific differences in metabolic pathways have been observed. For example, the metabolism of thiopental shows variations between dogs and humans, with dogs primarily utilizing side-chain oxidation to produce 5-ethyl-5-(3-hydroxy-1-methylbutyl) thiobarbituric acid, while in humans, the major metabolite results from the oxidation of the other side chain to form 5-ethyl-5-(1-methyl-3-carboxypropyl) thiobarbituric acid. fao.org Such differences highlight the potential for preclinical animal models to yield metabolic profiles that are not entirely representative of human metabolism.

Given that this compound is a thiobarbiturate, it is highly probable that its metabolism would also exhibit species-specific variations. These differences could manifest in:

The primary site of oxidation: One species might preferentially oxidize one of the C5 side chains, while another species may favor oxidation of the other.

The rate of desulfuration: The conversion of this compound to its corresponding oxy-analogue, amobarbital, could vary significantly between species.

The extent of conjugation: Subsequent phase II metabolism (e.g., glucuronidation) of the primary metabolites could also differ.

These variations are critical considerations when extrapolating pharmacokinetic and pharmacodynamic data from animal models to humans.

In Vitro-In Vivo Correlation in Animal Systems

In vitro-in vivo correlation (IVIVC) is a predictive tool used in pharmaceutical development to relate the in vitro properties of a drug (such as dissolution and metabolism) to its in vivo performance. nih.govslideshare.net In the context of biotransformation, in vitro systems such as liver microsomes, hepatocytes, and precision-cut liver slices from different animal species can be utilized to study the metabolic pathways and rates of a new chemical entity like this compound. researchgate.netrug.nl

Studies with related compounds have demonstrated the utility of such approaches. For instance, in vitro studies using human liver microsomes have identified CYP2C9 as the primary enzyme responsible for the enantioselective metabolism of thiamylal. nih.gov Such in vitro findings can then be correlated with in vivo pharmacokinetic data from animal studies to build a more comprehensive understanding of the drug's disposition.

For this compound, establishing a robust IVIVC in animal systems would involve:

In Vitro Metabolism Studies: Incubating this compound with liver microsomes or hepatocytes from various preclinical species (e.g., rat, dog, monkey) to identify the metabolites formed and determine the kinetic parameters of the key metabolic pathways.

In Vivo Pharmacokinetic Studies: Administering this compound to the same animal species and characterizing the plasma concentration-time profiles of the parent drug and its major metabolites.

Correlation Analysis: Mathematically modeling the relationship between the in vitro metabolic clearance and the in vivo clearance observed in each species.

A strong IVIVC can enhance the ability to predict the in vivo behavior of this compound in untested species, including humans, thereby aiding in the selection of the most appropriate animal model for further preclinical safety and efficacy studies. bioivt.com

Theoretical Pharmacokinetics and Cellular Disposition of Thioamobarbital

In Vitro Cellular Uptake and Intracellular Distribution Research

The initial interaction of a drug with the body occurs at the cellular level. Understanding how Thioamobarbital is taken up by cells and where it localizes within them is crucial for predicting its therapeutic action and potential for accumulation. Research in this area often employs in vitro cell cultures to investigate these fundamental processes.

Studies on the cellular uptake of various compounds have revealed several mechanisms by which substances can enter cells. These include passive diffusion, where the molecule moves across the cell membrane down its concentration gradient, and various forms of endocytosis, which are active, energy-dependent processes. mdpi.com For instance, some nanoparticles are known to enter cells via clathrin-mediated and caveolae-dependent endocytosis. dovepress.com The specific pathway can be influenced by the physicochemical properties of the compound, such as its size, shape, and surface charge, as well as the type of cell being studied. unab.cl

Pharmacokinetic Modeling in Animal Systems

To understand the disposition of this compound in a whole organism, pharmacokinetic modeling in animal systems is employed. nih.gov These models use mathematical equations to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug over time. farad.org Animal models are essential for preclinical evaluation and for predicting how a drug might behave in humans. nih.gov

Compartmental Pharmacokinetic Models

Compartmental models are a widely used approach in pharmacokinetics. gdddrjournal.com They represent the body as a series of interconnected compartments, each corresponding to a group of tissues with similar blood flow and drug affinity. flvc.org The movement of the drug between these compartments is described by rate constants. researchgate.net

The simplest is the one-compartment model, which treats the entire body as a single, uniform unit. flvc.org However, for many drugs, a two-compartment or multi-compartment model provides a more accurate representation of drug distribution. flvc.org In a two-compartment model, the body is divided into a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues). scirp.org The choice of model depends on the specific characteristics of the drug and how it distributes throughout the body. gdddrjournal.com

Data for these models is typically generated by administering the drug to animals and measuring its concentration in plasma or other tissues over time. This data is then fitted to the mathematical equations of the chosen compartmental model to estimate key pharmacokinetic parameters.

| Model Type | Description | Key Features |

| One-Compartment | The entire body is treated as a single, homogenous unit. | Assumes instantaneous distribution of the drug throughout the body. |

| Two-Compartment | The body is divided into a central and a peripheral compartment. | Accounts for the distribution phase of the drug from the central to the peripheral tissues. |

| Multi-Compartment | The body is represented by more than two compartments. | Provides a more detailed description of drug distribution to various tissues. |

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that aims to be more mechanistic than traditional compartmental models. wikipedia.org PBPK models are built upon the actual anatomy and physiology of the species being studied. nih.gov They consist of compartments that represent real organs and tissues, connected by the circulatory system. wikipedia.org

The parameters used in PBPK models are often derived from a combination of in vitro data, physicochemical properties of the drug, and physiological parameters of the animal species (e.g., organ volumes, blood flow rates). nih.gov This mechanistic nature allows PBPK models to predict drug concentrations in specific tissues and to extrapolate pharmacokinetic profiles across different species, including from animals to humans. farad.orgvietnamjournal.ru PBPK modeling has become an increasingly important tool in drug discovery and development, with its applications ranging from predicting drug-drug interactions to informing dosing regimens in special populations. nih.govwiley.com

The development of a PBPK model is an iterative process. It often begins with building a model in an animal species and validating it against in vivo data. nih.gov Once validated, the model can be scaled to predict human pharmacokinetics. frontiersin.org

| Modeling Approach | Basis | Key Advantages |

| Compartmental Models | Empirical, based on fitting data to mathematical models. | Simpler to develop and use. |

| PBPK Models | Mechanistic, based on anatomy, physiology, and biochemistry. | Can predict tissue concentrations, allows for interspecies scaling, and can incorporate effects of physiological changes. farad.orgnih.gov |

Prediction of Pharmacokinetic Parameters in Preclinical Models

A primary goal of preclinical pharmacokinetic studies is to predict the pharmacokinetic parameters of a drug candidate. These parameters provide a quantitative description of the drug's disposition and are essential for designing safe and effective dosing regimens.

Several methods are used to predict human pharmacokinetic parameters from preclinical data. nih.gov Allometric scaling, which relates pharmacokinetic parameters to body weight across different species, is one common approach. nih.gov Another method involves using in vitro metabolism data from human liver microsomes or hepatocytes to predict in vivo clearance. nih.gov

Machine learning models are also increasingly being used to predict pharmacokinetic parameters based on the chemical structure of a compound and other in vitro data. optibrium.com These in silico approaches can help to prioritize compounds early in the drug discovery process, potentially reducing the need for extensive animal testing. biorxiv.org

The accuracy of these prediction methods varies. Retrospective analyses have shown that some methods can predict human volume of distribution and clearance with reasonable accuracy. nih.gov For instance, the best methods for predicting clearance from in vitro data have been found to be, on average, within 70% to 80% of the actual values. nih.gov Similarly, predictions of half-life have been successful in assigning compounds to appropriate dosing categories (e.g., once-daily, twice-daily) around 70-80% of the time. nih.gov

| Parameter | Description | Prediction Methods |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Allometric scaling, in vitro-in vivo extrapolation (IVIVE) from liver microsomes or hepatocytes, machine learning models. nih.govnih.govoptibrium.com |

| Volume of Distribution (Vd) | The apparent volume into which the drug distributes in the body. | Allometric scaling, prediction based on physicochemical properties. nih.gov |

| Half-life (t1/2) | The time it takes for the plasma concentration of the drug to decrease by half. | Calculated from predicted clearance and volume of distribution. nih.gov |

| Bioavailability (F) | The fraction of an administered dose that reaches the systemic circulation. | Predicted from in vitro and preclinical in vivo data. nih.gov |

Biochemical Investigations of Thioamobarbital Drug Drug Interactions Ddi

Mechanisms of In Vitro Enzyme Inhibition and Induction by Thioamobarbital

The interaction of this compound with drug-metabolizing enzymes is a dual process involving both inhibition and induction, a hallmark of many barbiturates. These effects can lead to complex and sometimes opposing changes in the pharmacokinetics of co-administered drugs.

Enzyme Inhibition

In vitro studies on barbiturates and their thio-analogs have demonstrated inhibitory activity against various enzymes. tandfonline.comnih.gov The primary mechanisms of reversible enzyme inhibition include competitive, non-competitive, and uncompetitive inhibition, which are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. numberanalytics.comsci-hub.se Competitive inhibitors bind to the active site, preventing substrate binding, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. numberanalytics.comlibretexts.org

While specific data on this compound's inhibition of Cytochrome P450 (CYP) enzymes is limited, research on related thiobarbiturate compounds shows they can inhibit other enzymes. For instance, various novel thiobarbiturates have been synthesized and screened for their inhibitory potential against enzymes like lipoxygenase and chymotrypsin, showing significant activity with measurable IC50 values. tandfonline.comnih.gov One study on bis-thiobarbiturates identified potent inhibitors of xanthine (B1682287) oxidase, with some compounds exhibiting IC50 values significantly lower than the reference drug, allopurinol. nih.govsemanticscholar.org This suggests that the thiobarbiturate structure is a viable scaffold for enzyme inhibition.

Interactive Data Table: In Vitro Enzyme Inhibition by Thiobarbiturate Analogs Note: This table presents data for thiobarbiturate derivatives, as specific data for this compound is not readily available. These values indicate the potential inhibitory profile of this class of compounds.

Enzyme Induction

Enzyme induction is a well-documented characteristic of barbiturates. frontiersin.org This process is primarily mediated by the activation of nuclear receptors, specifically the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). biorxiv.orgxenotech.comresearchgate.net Upon activation by a ligand like a barbiturate (B1230296), these receptors form a heterodimer with the Retinoid X Receptor (RXR), translocate to the cell nucleus, and bind to response elements on the DNA. xenotech.comnih.gov This action initiates the transcription of a wide array of genes encoding for Phase I and Phase II metabolic enzymes and drug transporters. researchgate.net

Phenobarbital (B1680315), a structurally related barbiturate, is a classic inducer that activates both human PXR and CAR. biorxiv.orgnih.gov This activation leads to the increased expression of key drug-metabolizing enzymes, including members of the CYP2B, CYP2C, and CYP3A families, as well as UDP-glucuronosyltransferases (UGTs). biorxiv.orgresearchgate.net This induction can significantly accelerate the metabolism and clearance of other drugs that are substrates for these enzymes, potentially leading to therapeutic failure. tg.org.au Given its structural similarity, this compound is expected to share these inductive properties via PXR and CAR activation. wjgnet.com

Investigation of Transporter-Mediated Interactions at the Cellular Level

Drug transporters are membrane proteins that control the influx and efflux of substances across cellular barriers, playing a critical role in drug absorption, distribution, and excretion. medtechbcn.com Interactions at the transporter level represent a significant mechanism for DDIs. Key transporters include P-glycoprotein (P-gp, or MDR1/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Organic Anion Transporting Polypeptides (OATPs). medtechbcn.commdpi.com

Cellular-level investigations of these interactions often utilize in vitro models such as Caco-2 cell monolayers, which simulate the intestinal barrier, or transfected cell lines (e.g., HEK293, MDCKII) that overexpress a specific transporter. nih.govdrugbank.comnih.gov These assays can determine if a drug is a substrate, inhibitor, or inducer of a particular transporter. nih.gov

While specific studies on this compound's interaction with major transporters like P-gp, BCRP, or OATPs are not extensively documented, research on the broader class of barbiturates provides some insights. One study found that several oxy- and thio-barbiturates inhibit the facilitative glucose transporter GLUT-1 with IC50 values in the low millimolar range. ddi-predictor.orgnih.gov This indicates that barbiturates can interact directly with transporter proteins.

Furthermore, the nuclear receptors PXR and CAR, which are activated by barbiturates, also regulate the expression of important drug transporters, including P-gp (MDR1) and Multidrug Resistance-Associated Proteins (MRPs). researchgate.netmdpi.com Therefore, induction of these efflux transporters by this compound is a plausible mechanism for DDIs, which would decrease the intracellular concentration and absorption of co-administered substrate drugs. stanford.edu

Interactive Data Table: Potential Transporter Interactions for Barbiturates This table summarizes known interactions of the barbiturate class with cellular transporters, highlighting potential mechanisms relevant to this compound.

Theoretical Frameworks for Predicting Biochemical Drug-Drug Interactions

Predicting the clinical significance of DDIs from in vitro data is a cornerstone of modern drug development. Several theoretical frameworks are employed to translate biochemical findings into quantitative predictions of DDI risk.

Static Mechanistic Models: These models represent the simplest approach, using algebraic equations to predict the magnitude of a DDI. They incorporate key in vitro parameters such as the inhibitor concentration (Ki) or IC50 for inhibition, and the maximum induction effect (Emax) and the concentration causing 50% of Emax (EC50) for induction. These values are combined with estimates of in vivo drug concentrations at the site of interaction (e.g., the liver) to calculate a ratio of the Area Under the Curve (AUC) of the victim drug with and without the perpetrator drug. These models are valuable for initial risk assessment.

Physiologically-Based Pharmacokinetic (PBPK) Models: PBPK models are more complex, dynamic systems that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. They consist of a series of compartments representing different organs and tissues, interconnected by blood flow. By integrating drug-specific in vitro data (like enzyme kinetics and transporter activity) with system-specific physiological data, PBPK models can simulate concentration-time profiles and predict DDIs under various conditions, accounting for the complex interplay between inhibition and induction over time.

In Silico and Machine Learning Models: With the growth of computational power and large biological datasets, in silico methods are becoming increasingly valuable. Approaches like Quantitative Structure-Activity Relationship (QSAR) models can predict a compound's potential to inhibit or induce enzymes based on its chemical structure. More recently, graph convolutional networks and other machine learning algorithms have been developed to predict DDIs by learning from large networks of drug-protein and protein-protein interactions. These models can identify potential interactions for new chemical entities and help elucidate the underlying molecular basis of the DDI.

For a compound like this compound, a comprehensive DDI prediction strategy would involve:

Determining in vitro inhibition (IC50/Ki) and induction (EC50/Emax) parameters for relevant CYP enzymes and transporters.

Using these values in static models for an initial risk assessment.

If a significant interaction is predicted, developing a PBPK model to dynamically simulate the DDI and inform clinical study design.

Employing in silico tools to compare its structural properties against known inhibitors and inducers to further support the risk assessment.

Advanced Research Methodologies and Analytical Approaches for Thioamobarbital

Spectroscopic and Biophysical Techniques for Molecular Interaction Analysis

The investigation of how Thioamobarbital interacts with biological macromolecules at a molecular level is crucial for understanding its mechanisms of action. A variety of spectroscopic and biophysical techniques are employed for this purpose, providing insights into binding affinities, kinetics, and structural changes. bioscipublisher.com

Spectroscopic Methods:

UV-Visible (UV-Vis) Derivative Spectroscopy: This technique can be used to study the interactions between drugs and biological molecules. frontiersin.org By analyzing changes in the absorption spectra, researchers can determine drug distribution and encapsulation within nanocarriers. frontiersin.org

Fluorescence Spectroscopy: This method is valuable for studying drug-protein interactions. frontiersin.org The intrinsic fluorescence of proteins, often from tryptophan residues, can be quenched upon binding to a ligand like this compound, providing data on binding mechanisms and affinities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and dynamics of molecular interactions. bioscipublisher.comfrontlinegenomics.com It can be used to determine the three-dimensional structure of this compound when bound to its target, revealing specific atomic-level contacts. bioscipublisher.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for detecting conformational changes in macromolecules, such as proteins and nucleic acids, upon ligand binding. researchgate.net

Biophysical Techniques:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during the binding of a ligand to a macromolecule. bioscipublisher.com This allows for the determination of key thermodynamic parameters, including binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to measure binding kinetics and affinity. bioscipublisher.com It monitors the interaction between a ligand in solution and a macromolecule immobilized on a sensor surface.

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of this compound in complex with its biological target, offering a detailed view of the binding site and interactions. bioscipublisher.com

These techniques, often used in a complementary fashion, provide a comprehensive picture of the molecular interactions of this compound. researchgate.net

Chromatographic and Mass Spectrometric Methods for this compound and Metabolite Analysis

The analysis of this compound and its metabolites in biological samples is essential for pharmacokinetic and metabolism studies. The combination of chromatography for separation and mass spectrometry for detection and identification is the cornerstone of modern bioanalytical methods. nih.goveuropeanpharmaceuticalreview.comnih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating components in a liquid mixture. mpi-bremen.de When analyzing this compound and its metabolites, reverse-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analytes between the two phases. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. nih.gov Trimethylsilylation is a common derivatization reaction used for this purpose. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective chromatographic technique that can be used for the separation and preliminary identification of compounds. researchgate.net

Mass Spectrometry (MS) Techniques:

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. europeanpharmaceuticalreview.com It is highly sensitive and specific, making it ideal for the identification and quantification of drugs and their metabolites in complex biological matrices. nih.goveuropeanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique for the analysis of this compound and its metabolites. europeanpharmaceuticalreview.comanimbiosci.org The liquid chromatograph separates the compounds, which are then introduced into the mass spectrometer for detection. mpi-bremen.de High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) allows for the accurate determination of the elemental composition of metabolites. animbiosci.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile compounds. europeanpharmaceuticalreview.comnih.gov It provides excellent chromatographic separation and sensitive detection. researchgate.net

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z are selected and fragmented to produce a characteristic fragmentation pattern. This provides structural information that is invaluable for the identification of unknown metabolites. nih.gov

The combination of these chromatographic and mass spectrometric methods allows for both targeted and untargeted metabolomics studies. frontlinegenomics.commdpi.com Targeted analysis focuses on the quantification of known metabolites, while untargeted analysis aims to identify all detectable metabolites in a sample to discover novel metabolic pathways or biomarkers. mdpi.com

Interactive Data Table: Analytical Methods for this compound

| Analytical Technique | Principle | Application in this compound Research |

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. nih.gov | Separation of this compound and its metabolites from biological fluids. nih.gov |

| GC | Separation of volatile compounds in a gaseous mobile phase. nih.gov | Analysis of derivatized this compound and its volatile metabolites. nih.gov |

| LC-MS | Combines the separation power of LC with the detection capabilities of MS. nih.goveuropeanpharmaceuticalreview.com | Identification and quantification of this compound and its metabolites in complex matrices. nih.govanimbiosci.org |

| GC-MS | Couples GC with MS for the analysis of volatile compounds. europeanpharmaceuticalreview.comnih.gov | Analysis of volatile metabolites or derivatized this compound. nih.govresearchgate.net |

| Tandem MS (MS/MS) | Fragmentation of selected ions to obtain structural information. nih.gov | Structural elucidation of this compound metabolites. nih.gov |

Radiochemical Techniques in this compound Research (e.g., Radiolabeled Compound Studies)

Radiochemical techniques play a crucial role in drug metabolism and disposition studies by utilizing radiolabeled compounds. nih.gov These methods offer high sensitivity and allow for the tracking of a drug and its metabolites throughout a biological system. longdom.org

Radiolabeling of this compound:

To conduct radiochemical studies, this compound can be labeled with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). The synthesis of the radiolabeled compound must be carefully planned to ensure the label is in a metabolically stable position.

Applications in Research:

Metabolite Profiling: The use of radiolabeled this compound greatly facilitates the detection of all metabolites, regardless of their structure. nih.gov By analyzing radioactivity in chromatographic fractions, researchers can ensure that no significant metabolites are overlooked. nih.gov

Mass Balance Studies: These studies determine the extent of absorption, distribution, metabolism, and excretion of a drug. By administering a radiolabeled dose of this compound, the total radioactivity can be measured in urine, feces, and expired air to account for the complete disposition of the drug.

Autoradiography: Whole-body autoradiography can be used to visualize the distribution of radiolabeled this compound and its metabolites in different tissues and organs, providing valuable information on tissue penetration and potential sites of accumulation.

Analytical Techniques in Radiochemical Studies:

Liquid Scintillation Counting (LSC): LSC is the most common method for quantifying the amount of radioactivity in liquid samples, such as plasma, urine, or fractions from chromatography. longdom.org

Accelerator Mass Spectrometry (AMS): AMS is an ultra-sensitive technique that can measure very low levels of radiolabels, allowing for studies with microdoses of the drug.

The integration of radiochemical techniques with chromatographic and mass spectrometric methods provides a powerful approach for the definitive characterization of the metabolic fate of this compound.

Future Directions and Emerging Research Avenues for Thioamobarbital

Integration of Omics Data for Systems-Level Understanding

A significant future direction in Thioamobarbital research is the integration of various "omics" data to build a comprehensive, systems-level model of its effects. isbscience.org Systems biology, which studies the complex interactions within biological systems, provides a framework for integrating diverse datasets to understand how a compound like this compound perturbs cellular networks. nih.govnih.gov This holistic approach can reveal not only the primary mechanism of action but also secondary, off-target, and downstream effects that are not apparent from single-target studies.

By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can trace the flow of information from the genetic blueprint to functional outcomes. nih.gov For instance, transcriptomic analysis (e.g., RNA-Seq) can identify changes in gene expression in response to this compound, while proteomics can quantify the corresponding changes in protein levels. researchgate.net Metabolomics can then measure the resulting shifts in metabolic pathways. Integrating these layers can elucidate the complete cascade of events following drug administration, helping to connect genotype to phenotype. nih.gov This integrated analysis is crucial for understanding the polypharmacology of this compound and identifying potential biomarkers for its effects. researchgate.net The use of dedicated databases and platforms that archive and annotate multi-omics data will be instrumental in this endeavor. nih.gov

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Data Generated | Potential Insights for this compound Research |

| Genomics | DNA sequence variations (e.g., SNPs) | Identification of genetic predispositions to varied responses or metabolism. |

| Transcriptomics | mRNA expression levels | Understanding of up- or down-regulated genes and pathways, such as those related to GABAergic signaling or cellular stress. researchgate.net |

| Proteomics | Protein abundance, modifications, and interactions | Direct measurement of changes in the levels of target receptors (e.g., GABA-A receptors), metabolic enzymes, and interacting proteins. nih.gov |

| Metabolomics | Profiles of small-molecule metabolites | Elucidation of metabolic pathways, identification of bioactive metabolites, and assessment of downstream functional effects. nih.gov |

Novel Computational Approaches in this compound Research

Computational modeling and in-silico studies represent a powerful and increasingly essential avenue for investigating this compound. rjpbr.com These methods can predict and simulate the interactions between this compound and its biological targets with high precision, offering insights that can guide further experimental work. nanobioletters.com Advances in machine learning and network pharmacology are providing new tools for target identification and drug design. rjpbr.com

Molecular docking, for example, can be used to model the binding of this compound to the GABA-A receptor, predicting the binding affinity and identifying the key amino acid residues involved in the interaction. nanobioletters.comjournaljpri.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound and related compounds with their biological activity. Molecular dynamics (MD) simulations can provide a dynamic view of the drug-receptor complex, revealing how the compound affects the receptor's conformational changes over time. nih.gov These computational techniques can also be used for in-silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, helping to forecast the pharmacokinetic and toxicological profile of this compound and its derivatives. nih.govphyschemres.org

Table 2: Summary of Novel Computational Approaches for this compound

| Computational Approach | Description | Application in this compound Research |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. nanobioletters.com | Elucidating the precise binding mode of this compound within the GABA-A receptor complex. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the activity of new compounds. | Guiding the design of novel this compound analogs with improved potency or selectivity. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. nih.gov | Investigating the dynamic interactions and conformational changes of the GABA-A receptor upon this compound binding. |

| In-Silico ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicological properties of a compound. physchemres.org | Forecasting the metabolic fate and potential toxicity of this compound, reducing the need for extensive preliminary testing. |

Development of Advanced In Vitro Models for Mechanistic Studies

Future research on this compound will heavily rely on advanced in vitro models that more accurately replicate human physiology than traditional two-dimensional (2D) cell cultures. nih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, as well as microphysiological systems like organs-on-chips (OOCs), offer unprecedented opportunities for detailed mechanistic studies. frontiersin.orginsphero.comibidi.com These models recreate key aspects of in vivo tissues, including 3D architecture, cell-cell and cell-matrix interactions, and physiological flow conditions. nih.govuu.nl

Organoids, which are self-organizing 3D structures derived from stem cells, can be used to create models of specific organs, such as the brain or liver. lek.com Brain organoids, for instance, could be used to study the effects of this compound on neuronal networks and synaptic function in a human-relevant context. Liver organoids or liver-on-a-chip platforms can be employed to investigate the compound's metabolism and potential hepatotoxicity, a known concern for barbiturates. mdpi.comxiahepublishing.com OOCs are microfluidic devices that culture living cells in continuously perfused micro-chambers to model the physiology of an entire organ. scirp.orgnih.gov A "human-on-a-chip" system, which connects multiple OOCs representing different organs, could be used to study the complex pharmacokinetic and pharmacodynamic processes of this compound across the whole body. xiahepublishing.comnih.gov These advanced models provide a more predictive and human-relevant platform for drug screening and mechanistic investigation, bridging the gap between simple cell cultures and complex in vivo studies. lek.com

Table 3: Comparison of In Vitro Models for this compound Research

| Model Type | Key Features | Advantages for this compound Studies | Limitations |

| Traditional 2D Cell Culture | Cells grown in a monolayer on a flat surface. nih.gov | High-throughput, cost-effective. | Lacks physiological relevance, poor cell-cell interaction, altered gene expression. nih.govuu.nl |

| Spheroids/Organoids | Self-assembled 3D cell aggregates that can contain multiple cell types. lek.com | Replicates tissue-like architecture, cell-cell interactions, and nutrient gradients. frontiersin.org | Can have necrotic cores; variability between batches. |

| Organs-on-Chips (OOCs) | Microfluidic devices with living cells that mimic organ-level functions, including mechanical forces like fluid flow. mdpi.comnih.gov | Allows for dynamic culture, modeling of tissue-tissue interfaces, and integration of multiple "organs". nih.govscirp.org | Complex fabrication; lower throughput compared to 2D cultures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.